cis vs trans Stereochemistry at NMDA Receptors: A 107-Fold Potency Differential in Cortical Tissue
The sulfate ester derivative of trans-4-hydroxy-S-pipecolic acid (trans-4-OH-S-Pip-4-sulfate) is among the most potent and selective NMDA receptor agonists described, with an EC₅₀ of 0.7 μM in mouse cortical wedge preparations. By contrast, the corresponding cis-stereoisomer—built on the same 4-hydroxypipecolic acid scaffold present in the target compound—exhibits an EC₅₀ of 75 μM in cortex, representing a 107-fold loss of agonist potency. Furthermore, in the guinea pig myenteric plexus preparation, the trans isomer retains activity (EC₅₀ 250 μM) while the cis isomer is completely inactive up to 500 μM. This stereochemical switch from trans to cis converts a sub-micromolar NMDA agonist into a weak partial agonist [1].
| Evidence Dimension | NMDA receptor agonist potency (cortical wedge preparation) |
|---|---|
| Target Compound Data | EC₅₀ = 75 μM (cis-4-hydroxy-S-pipecolic acid-4-sulfate, cis stereoisomer; cortex); No activity up to 500 μM (myenteric plexus) |
| Comparator Or Baseline | EC₅₀ = 0.7 μM (trans-4-hydroxy-S-pipecolic acid-4-sulfate, trans stereoisomer; cortex); EC₅₀ = 250 μM (myenteric plexus) |
| Quantified Difference | 107-fold lower potency (cortex); >714-fold selectivity gap (myenteric plexus, based on >500 μM inactivity threshold) |
| Conditions | Mouse cortical wedge preparation and guinea pig myenteric plexus; enantiomerically pure sulfate esters; electrophysiological depolarization assay |
Why This Matters
This demonstrates that the cis stereochemistry is not a minor structural nuance but a binary switch for NMDA receptor pharmacology—procuring the wrong stereoisomer can yield a >100-fold potency error in neuroscience applications.
- [1] Mannaioni G, Alesiani M, Carlà V, Natalini B, Marinozzi M, Pellicciari R, Moroni F. Sulfate esters of hydroxy amino acids as stereospecific glutamate receptor agonists. Eur J Pharmacol. 1994;251(2-3):201-207. doi:10.1016/0014-2999(94)90401-4 View Source
